2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
CAS No.:
Cat. No.: VC15025087
Molecular Formula: C18H13ClF3N3O3
Molecular Weight: 411.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClF3N3O3 |
|---|---|
| Molecular Weight | 411.8 g/mol |
| IUPAC Name | 2-chloro-N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide |
| Standard InChI | InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27) |
| Standard InChI Key | MJGSZPZTKKMDFU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3Cl |
Introduction
2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound belonging to the class of hydrazides. It features a unique structure that includes a chloro group, a benzohydrazide moiety, and a pyrrolidine ring with a trifluoromethyl group attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which contribute to its biological activity and chemical reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions and other organic transformations that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress.
Chemical Reactivity
The compound's reactivity is attributed to its electrophilic and nucleophilic centers, which can participate in various chemical reactions. These include reactions with other organic compounds to form new derivatives, potentially enhancing its biological activity or modifying its chemical properties.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds similar to 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide exhibit significant biological activities. The unique combination of functional groups in this compound may enhance its reactivity and biological interactions, making it a candidate for further research in medicinal chemistry. Potential applications include drug development for various therapeutic targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-chlorophenyl)benzohydrazide | Chloro substituent and benzohydrazide structure | Antimicrobial |
| N'-[(4-Trifluoromethyl)phenyl]hydrazinecarboxamide | Trifluoromethyl group and hydrazine linkage | Anticancer |
| 4-Chloro-N'-(2-hydroxyphenyl)benzohydrazide | Hydroxyl group and chloro substituent | Antioxidant |
| 2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide | Chloro group, benzohydrazide, pyrrolidine with trifluoromethyl group | Potential medicinal applications |
This compound's unique structure, combining a trifluoromethyl group with a dioxo-pyrrolidine structure, distinguishes it from other similar compounds and suggests enhanced reactivity and biological interactions.
Future Research Directions
Further studies are needed to elucidate the exact mechanism of action and to explore its potential applications fully. This includes conducting binding affinity studies and cellular assays to understand its pharmacodynamics and pharmacokinetics better. Additionally, exploring its interactions with biological targets through molecular modeling and docking studies could provide valuable insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume